Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ONO-4578, also known as BMS 986310, is an orally bioavailable antagonist of the prostaglandin E2 receptor subtype 4 (PTGER4; EP4), with potential analgesic, immunomodulating and antineoplastic activities. Upon administration, the EP4 antagonist ONO-4578 selectively targets and binds to EP4, inhibiting the binding of the immunosuppressive prostaglandin E2 (PGE2) to EP4. This prevents the activation of EP4 and inhibits PGE2-EP4-mediated signaling, thereby inhibiting proliferation of tumor cells in which the PGE2-EP4 signaling pathway is over-activated.
ONO-4057, also known as Ono-LB 457, is a novel and orally active leukotriene B4 receptor antagonist. It's an Immunologic Factor and Immunosuppressive Agent. Studies suggest that it may be a potential candidate for the treatment of various inflammatory diseases.
Ono 4007 is new synthetic low-toxicity lipid A analog which stimulates the production of tumor necrosis factor-alpha in tumor tissues, resulting in the rejection of transplanted rat hepatoma cells. Studies suggest that ONO-4007 is therapeutically useful for the treatment of TNF-alpha-sensitive tumors and tumor eradication.
Ono 6240 is a platelet-activating factor antagonist. Studies suggest that Ono 6240 prevented airway eosinophilia by inhibiting production of IL-5 and IL-2 (Interleukin Levels). Results suggested that ONO-6240 may be of value in treating human asthmatic patients.
ONO-5334 is a potent and orally available inhibitor of cathepsin K (Ki values of 0.1 nM, 0.049 nM and 0.85 nM for human, rabbit and rat respectively). ONO-5334 improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. ONO-5334 had entered clinical development for metabolic bone disorders with increased bone resorption, such as postmenopausal osteoporosis.
ONO-7300243 is an antagonist of lysophosphatidic acid receptor 1 (LPA1; IC50 = 0.16 µM). It is selective for LPA1 over the LPA2 and LPA3 receptors (IC50s = 8.6 and >10 µM, respectively). ONO-7300243 dose-dependently reduces intraurethral pressure induced by LPA in rats (ID50 = 11.6 mg/kg) without affecting mean blood pressure. ONO-7300243 is a novel, potent LPA1 antagonist (LPA1: IC50 = 160 nM, LPA induced rat IUP model ID50 =11.6 mg/kg p.o.). ONO-7300243 showed good efficacy in vivo. The oral dosing of ONO-7300243 at 30 mg/kg led to reduced intraurethral pressure in rats. Notably, ONO-7300243 was equal in potency to the α1 adrenoceptor antagonist tamsulosin, which is used in clinical practice to treat dysuria with benign prostatic hyperplasia (BPH). In contrast to tamsulosin, ONO-7300243 had no impact on the mean blood pressure at this dose. These results suggest that LPA1 antagonists could be used to treat BPH without affecting the blood pressure. Lysophosphatidic acid (LPA) evokes various physiological responses through a series of G protein-coupled receptors known as LPA1−6.